molecular formula C21H20ClN3O4S B11378422 5-chloro-N-(4-methoxybenzyl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(4-methoxybenzyl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11378422
M. Wt: 445.9 g/mol
InChI Key: LEJFMPFUOMZLHF-UHFFFAOYSA-N
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Description

5-Chloro-N-[(4-methoxyphenyl)methyl]-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(4-methoxyphenyl)methyl]-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyphenyl and Methylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions.

    Sulfonylation: The methanesulfonyl group is typically introduced using methanesulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[(4-methoxyphenyl)methyl]-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Chloro-N-[(4-methoxyphenyl)methyl]-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(4-methoxyphenyl)methyl]-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

5-Chloro-N-[(4-methoxyphenyl)methyl]-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.9 g/mol

IUPAC Name

5-chloro-N-[(4-methoxyphenyl)methyl]-2-[(2-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3O4S/c1-14-5-3-4-6-16(14)13-30(27,28)21-24-12-18(22)19(25-21)20(26)23-11-15-7-9-17(29-2)10-8-15/h3-10,12H,11,13H2,1-2H3,(H,23,26)

InChI Key

LEJFMPFUOMZLHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NCC3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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